2-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide
Overview
Description
2-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is a chemical compound that has garnered attention in the scientific community for its potential applications in research.
Scientific Research Applications
2-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide has been found to have potential applications in several areas of scientific research. One of the primary areas of interest is in the study of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. These include inducing cell cycle arrest, inhibiting tumor growth, and inducing apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide in lab experiments is its potential as a new anticancer drug. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide. One area of interest is in developing new anticancer drugs based on this compound. Another area is in studying its potential applications in other areas of research, such as neuroscience and immunology. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
properties
IUPAC Name |
2-methoxy-N-[4-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-18-7-3-4-8-19(18)23-27-26-22(29(23)28-15)16-11-13-17(14-12-16)25-24(30)20-9-5-6-10-21(20)31-2/h3-14H,1-2H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDNXRKVLBXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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